![molecular formula C13H12ClNO4 B1396494 methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate CAS No. 132976-75-1](/img/structure/B1396494.png)
methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate
Overview
Description
“Methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate” is a chemical compound with the CAS No. 132976-75-1 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C13H12ClNO4 . The molecular weight is 281.69 . For the detailed structure, please refer to the supplier’s website .Scientific Research Applications
- Field: Pharmaceuticals
- Application: The compound 5-acetamido-2-hydroxy benzoic acid derivatives, which is structurally similar to your compound, has been studied for its analgesic (pain-relieving) activity .
- Method: The derivatives were synthesized using classic methods of acylation reactions with anhydride or acyl chloride. Their structural elucidation was performed using 1H NMR and 13C NMR .
- Results: An in-silico study showed that these derivatives have better bioavailability and binding affinity with the COX-2 receptor. Their in-vivo anti-nociceptive activity was investigated by means of a writhing test induced by acetic acid and a hot plate .
- Field: Organic Chemistry
- Application: 2H-Chromene derivatives have been synthesized using microwave-assisted synthesis and assessed for their biological activity .
- Method: The compound 6-chloro-4-methyl-2H-chromen-2-one was reacted with selenium dioxide to obtain the derivative compound .
- Results: The synthesized compounds exhibited remarkable antimicrobial activity on different classes of bacteria and fungus .
Pharmaceuticals and Analgesic Activity
Microwave-Assisted Synthesis and Biological Activity Assessment
Safety And Hazards
This compound should be handled with care. Some general safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . For more specific safety information, please refer to the supplier’s website .
properties
IUPAC Name |
methyl 5-acetamido-6-chloro-2H-chromene-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-7(16)15-11-8-4-3-5-19-12(8)9(6-10(11)14)13(17)18-2/h3-4,6H,5H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGZHQPZAMBNJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C2=C1C=CCO2)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-chloro-5-acetamido-2H-chromene-8-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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